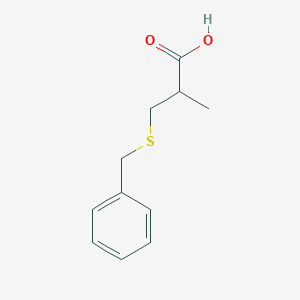

3-(Benzylsulfanyl)-2-methylpropanoic acid

Übersicht

Beschreibung

3-(Benzylsulfanyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzylsulfanyl group attached to a 2-methylpropanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-2-methylpropanoic acid typically involves the reaction between benzyl Grignard reagents and phosphinic acid thioesters. The reaction conditions often include the use of solvents such as tetrahydrofuran and the presence of catalysts to facilitate the formation of the desired product . The reaction proceeds through the nucleophilic attack of the benzyl Grignard reagent on the sulfur atom of the phosphinic acid thioester, leading to the formation of the benzylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylsulfanyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.

Substitution: The benzylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Benzylsulfanyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts

Wirkmechanismus

The mechanism of action of 3-(Benzylsulfanyl)-2-methylpropanoic acid involves its interaction with molecular targets through its benzylsulfanyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates that can further react with biological or chemical targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Benzylsulfanyl)propanoic acid: Similar structure but lacks the methyl group on the propanoic acid backbone.

2-(Benzylsulfanyl)acetic acid: Similar sulfur-containing group but with a different carbon backbone.

Benzylthiol: Contains the benzylsulfanyl group but lacks the carboxylic acid functionality.

Uniqueness

3-(Benzylsulfanyl)-2-methylpropanoic acid is unique due to the presence of both the benzylsulfanyl group and the 2-methylpropanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

3-(Benzylsulfanyl)-2-methylpropanoic acid is an organic compound characterized by a unique benzylsulfanyl group attached to a 2-methylpropanoic acid backbone. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄O₂S

- CAS Number : 106664-91-9

- Molecular Weight : 214.30 g/mol

The presence of the benzylsulfanyl group is significant as it influences the compound's reactivity and interaction with biological targets, potentially leading to various therapeutic effects.

The biological activity of this compound primarily involves its interaction with molecular targets through the benzylsulfanyl group. This group can participate in various chemical reactions, influencing the compound's reactivity and interactions with other molecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, reducing inflammation and modulating immune responses.

- Cell Signaling Modulation : In immune cells, it alters cell signaling pathways, leading to changes in gene expression and reduced production of pro-inflammatory cytokines.

Research indicates that this compound exhibits:

- Anti-inflammatory Effects : It has demonstrated anti-inflammatory properties in various studies, making it a candidate for therapeutic applications in conditions characterized by inflammation.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant effects, although further research is required to confirm these findings .

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage:

- Low Doses : Exhibited anti-inflammatory and immunomodulatory effects without significant toxicity.

- High Doses : Further studies are needed to assess the safety and efficacy at elevated levels.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound. Below are summarized findings from notable research:

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the anti-inflammatory properties in murine models. Found significant reduction in inflammatory markers. | Supports potential therapeutic use in inflammatory diseases. |

| Study 2 | Examined cellular effects on immune cells, noting modulation of cytokine production. | Indicates promise for immunomodulatory applications. |

| Study 3 | Analyzed metabolic pathways involving cytochrome P450 enzymes affecting the compound's metabolism. | Highlights importance for understanding pharmacokinetics. |

Research Applications

The compound is being studied for various applications:

Eigenschaften

IUPAC Name |

3-benzylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARSURQOGRNRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446069 | |

| Record name | Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106664-91-9 | |

| Record name | Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.